molecular formula C17H10ClN3O3S B2604666 N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 946268-22-0

N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2604666
CAS RN: 946268-22-0
M. Wt: 371.8
InChI Key: IMLJIXWYWOGRPP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as CBT-1 and has been shown to exhibit promising results in various scientific studies.

Scientific Research Applications

Anticonvulsant Properties

Research on related indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity in mice models. Notably, compounds similar to N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide demonstrated efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. The most active compound in this category exhibited potent anticonvulsant effects with a high therapeutic index, suggesting a potential pathway for the development of new antiepileptic drugs (Nath et al., 2021).

Anti-inflammatory and Analgesic Activities

A study on the synthesis and biological evaluation of indole derivatives containing a penta-heterocycles scaffold indicated that these compounds, which share structural similarities with N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have significant anticancer properties, especially against A549 and K562 cells. The antiproliferative activity of these compounds suggests a promising direction for cancer treatment research (Zhang et al., 2023).

Antitumor Activity

The investigation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives for anti-inflammatory activity demonstrated both in vitro and in vivo efficacy. These findings highlight the potential of compounds structurally related to N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in the development of new anti-inflammatory agents, showcasing promising therapeutic applications in reducing inflammation without significant ulcerogenic toxicity (Nikalje et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have explored their photovoltaic efficiency and ligand-protein interactions. The research indicates these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their ligand-binding affinities towards Cyclooxygenase 1 (COX1) suggest applications in drug discovery and development (Mary et al., 2020).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-11-5-6-12(15-14(11)19-8-25-15)20-13(22)7-21-16(23)9-3-1-2-4-10(9)17(21)24/h1-6,8H,7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLJIXWYWOGRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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